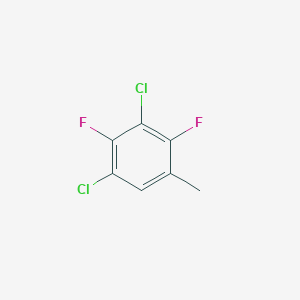

![molecular formula C7H8N4 B6329308 2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine CAS No. 1186223-80-2](/img/structure/B6329308.png)

2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

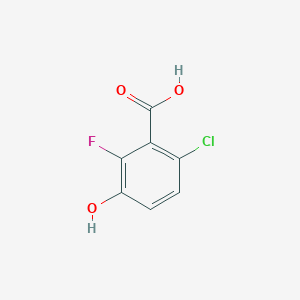

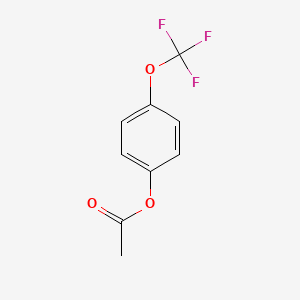

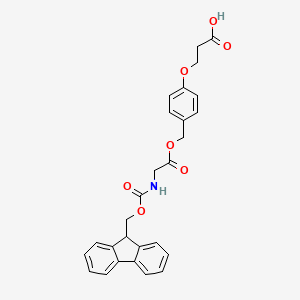

“2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine” is a compound with the molecular formula C7H8N4. It has a molecular weight of 148.17 g/mol . This compound is also known by other synonyms such as “6-amino-2-methyl-3H-imidazo[4,5-b]pyridine” and "2-methyl-1H-imidazo[4,5-b]pyridin-6-amine" .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines has been described in various studies . For instance, one study reported the synthesis of 3H-imidazo[4,5-b]pyridines derivatives as selective mTOR inhibitors . Another study described the preparation of thiazolo[4,5-b]pyridin-2(3H)-ones from 6-bromo[3,4’-bipyridin]-6-amines via a four-step sequence .Molecular Structure Analysis

The molecular structure of “2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine” includes an imidazole ring fused with a pyridine moiety . The InChI string of the compound is "InChI=1S/C7H8N4/c1-4-10-6-2-5(8)3-9-7(6)11-4/h2-3H,8H2,1H3,(H,9,10,11)" .Chemical Reactions Analysis

While specific chemical reactions involving “2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine” are not detailed in the search results, imidazo[4,5-b]pyridines are known to play a crucial role in numerous disease conditions . They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Physical And Chemical Properties Analysis

The compound has several computed properties. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3. It has a Rotatable Bond Count of 0. The Topological Polar Surface Area is 67.6 Ų. The compound has a Heavy Atom Count of 11 .Wissenschaftliche Forschungsanwendungen

Central Nervous System (CNS) Modulation

The structural similarity of imidazo[4,5-b]pyridines to purines has led to their exploration as GABA A receptor positive allosteric modulators . This application is significant in the development of treatments for CNS disorders, including anxiety and sleep disorders .

Digestive System Aids

As proton pump inhibitors , certain derivatives of imidazo[4,5-b]pyridines have been utilized to decrease stomach acid production, offering therapeutic potential for conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Cancer Therapeutics

Imidazo[4,5-b]pyridines have shown promise in influencing cellular pathways necessary for the proliferation of cancer cells. They have been explored for their anticancer properties , particularly in the context of antiproliferative activity against human African trypanosomiasis .

Anti-Inflammatory Applications

The anti-inflammatory properties of imidazo[4,5-b]pyridines have been recognized, with some compounds in this class being developed as non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Agents

Research has been conducted to explore the antimicrobial features of new imidazo[4,5-b]pyridine derivatives. These studies include both experimental and theoretical approaches to assess their effectiveness against various pathogens .

Enzyme Inhibition

Imidazo[4,5-b]pyridines have been reported as inhibitors of enzymes involved in carbohydrate metabolism. This application is crucial for the development of treatments for metabolic disorders .

Antifungal Activity

A series of imidazo[4,5-b]pyridine derivatives have been synthesized in the search for new fungicides. Some of these compounds have demonstrated significant antifungal activity , with potential applications in agriculture and medicine .

Drug Development and SAR Analysis

The synthesis and medicinal aspects of imidazo[4,5-b]pyridines have been compiled, including structure-activity relationships (SAR) . This analysis is vital for the development of new drugs, providing insights into the relationship between chemical structure and biological activity .

Wirkmechanismus

Target of Action

Imidazo[4,5-b]pyridine derivatives have been known to exhibit diverse biological activities . They have been found to be analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory . Some compounds of this class are known to be antagonists of angiotensin II receptors that exhibit hypotensive activity .

Mode of Action

Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Biochemical Pathways

Imidazo[4,5-b]pyridine derivatives have been reported to influence many cellular pathways necessary for the proper functioning of various cells . For instance, IKK-ɛ and TBK1 activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Result of Action

Imidazo[4,5-b]pyridine derivatives have been reported to possess antiviral, antimicrobial, and cytotoxic activities .

Eigenschaften

IUPAC Name |

2-methyl-1H-imidazo[4,5-b]pyridin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-4-10-6-2-5(8)3-9-7(6)11-4/h2-3H,8H2,1H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFDSVWQRHNGXRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3H-imidazo[4,5-B]pyridin-6-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Bis[(N-2,4,6-trimethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6329290.png)